1-(b-D-arabinofuranosyl)-N4-dimethylcytosine

Description

The exact mass of the compound 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

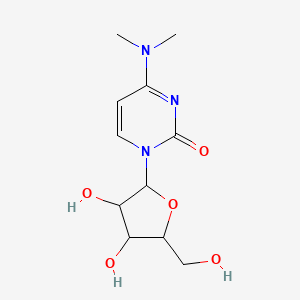

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDNWCHLZESES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319305 |

Source

|

| Record name | Cytidine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82855-64-9 |

Source

|

| Record name | NSC343654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytidine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine: A Comprehensive Technical Guide

Executive Summary

The compound 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (CAS: 82855-64-9), frequently referred to as N4,N4-Dimethylarabinocytidine, is a highly specialized cytidine nucleoside analog. In contemporary drug development, cytidine analogs with N4 or C5 modifications exhibit significant potential as DNA methyltransferase (DNMT) inhibitors and anti-metabolic agents[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with the regioselective N-alkylation of nucleosides. Direct alkylation of cytarabine (Ara-C) using methyl iodide or dimethyl sulfate is notoriously unselective, often yielding a complex mixture of N3-alkylated, N4-alkylated, and bis-alkylated byproducts that are nearly impossible to resolve chromatographically[2].

To bypass these thermodynamic dead-ends, this whitepaper outlines a highly robust, self-validating synthetic workflow. We utilize the "Reese Conversion" —a gold-standard method in nucleoside chemistry that activates the C4 position of an arabinofuranosyluracil (Ara-U) precursor via a 1,2,4-triazole intermediate, followed by controlled amination[3][4].

Part 1: Chemical Strategy & Mechanistic Causality

The synthesis of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is executed in four distinct phases: Protection, Activation, Amination, and Deprotection.

The Protection Rationale

We begin with 1-(β-D-arabinofuranosyl)uracil (Ara-U) rather than Ara-C. The sugar hydroxyls (2', 3', and 5') must be protected to prevent competitive phosphorylation during the activation step. We specifically select benzoyl (Bz) protecting groups over acetyl (Ac) groups. Benzoyl esters provide superior steric shielding and are highly resistant to the acidic, electrophilic conditions of the subsequent POCl₃ activation, effectively preventing unwanted acyl migration[4].

The Activation Rationale (Reese Conversion)

The C4-oxo group of the uracil ring is an exceptionally poor leaving group. To facilitate nucleophilic substitution, we must convert it into a reactive electrophile. By treating the protected Ara-U with phosphorus oxychloride (POCl₃) and 1,2,4-triazole in the presence of triethylamine (TEA), we generate a highly reactive C4-(1,2,4-triazol-1-yl) intermediate. The triazole acts as a superior leaving group for the subsequent amination[3].

Amination and Deprotection

The C4-triazolyl intermediate undergoes rapid, regioselective nucleophilic aromatic substitution (

Figure 1: Synthetic workflow for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine from Ara-U.

Part 2: Detailed Experimental Protocols

The following protocols are designed as a self-validating system . Do not proceed to the next step unless the specified analytical markers (TLC/MS) are met.

Phase 1: Synthesis of 2',3',5'-Tri-O-benzoyl-Ara-U

-

Reaction: Suspend 10.0 g (40.9 mmol) of 1-(β-D-arabinofuranosyl)uracil in 100 mL of anhydrous pyridine under an argon atmosphere. Cool the flask to 0°C using an ice bath.

-

Addition: Dropwise, add 17.1 mL (147 mmol, 3.6 eq) of benzoyl chloride (BzCl) over 30 minutes.

-

Incubation: Remove the ice bath and stir at room temperature (RT) for 12 hours.

-

Workup: Quench the reaction by adding 20 mL of cold water. Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the residue in dichloromethane (DCM, 200 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield a white foam.

Phase 2: C4-Triazole Activation (The Reese Method)

Caution: POCl₃ is highly corrosive and reacts violently with water. Ensure all glassware and reagents are strictly anhydrous.

-

Preparation: In an oven-dried flask, dissolve 25.4 g (368 mmol, 9.0 eq) of 1,2,4-triazole in 150 mL of anhydrous acetonitrile. Cool to 0°C.

-

Activation Complex Formation: Add 8.0 mL (86 mmol, 2.1 eq) of POCl₃ dropwise. Subsequently, add 51 mL (368 mmol, 9.0 eq) of anhydrous triethylamine (TEA) dropwise over 45 minutes. A thick white precipitate (TEA·HCl) will form.

-

Coupling: Dissolve the protected Ara-U from Phase 1 in 50 mL of anhydrous acetonitrile and add it to the reaction mixture. Stir at RT for 4 hours.

-

Workup: Dilute the mixture with ethyl acetate (300 mL) and filter off the TEA·HCl salts. Wash the filtrate rapidly with ice-cold saturated NaHCO₃ to quench unreacted POCl₃. Dry and concentrate to yield the C4-triazolyl intermediate as a pale yellow foam. Proceed immediately to Phase 3 to prevent degradation[4].

Figure 2: Mechanistic addition-elimination pathway of the C4-triazole activation (Reese Conversion).

Phase 3: Amination

-

Reaction: Dissolve the crude C4-triazolyl intermediate in 100 mL of anhydrous THF.

-

Displacement: Add 45 mL of a 2.0 M solution of dimethylamine in THF (90 mmol). Stir the reaction at RT for 2 hours.

-

Validation: Monitor via TLC. The highly polar triazolyl spot will convert to a higher Rf spot corresponding to the aminated product.

-

Workup: Evaporate the solvent under reduced pressure. Partition the residue between DCM and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Phase 4: Global Deprotection & Purification

-

Deprotection: Dissolve the aminated intermediate in 150 mL of 7N ammonia in methanol (NH₃/MeOH). Seal the flask and stir at RT for 24 hours. The benzoyl groups will be cleaved, yielding methyl benzoate and benzamide as byproducts.

-

Concentration: Evaporate the mixture to complete dryness.

-

Purification (Prep-HPLC): Dissolve the crude residue in a minimum volume of water/acetonitrile (95:5). Purify using a Preparative HPLC system equipped with a C18 reverse-phase column. Gradient: 0% to 30% Acetonitrile in Water (with 0.1% Formic Acid) over 30 minutes.

-

Isolation: Collect the fractions containing the target mass, freeze at -80°C, and lyophilize to obtain 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine as a pristine white powder.

Part 3: Quantitative Data & Analytical Validation

To ensure the integrity of the synthesis, validate each intermediate against the parameters outlined in Table 1. Failure to meet these mass and Rf benchmarks indicates a deviation in the protocol (e.g., incomplete drying leading to POCl₃ hydrolysis).

Table 1: Analytical Validation Checkpoints for Synthesis Phases

| Synthesis Phase | Target Intermediate / Product | Expected Yield | Key Analytical Markers (Validation) |

| Phase 1: Protection | 2',3',5'-Tri-O-benzoyl-Ara-U | 85 - 90% | TLC: Rf ~0.6 (Hexanes/EtOAc 1:1)ESI-MS: [M+H]⁺ m/z 557.1 |

| Phase 2: Activation | C4-(1,2,4-Triazol-1-yl) Intermediate | 75 - 80% | TLC: Rf ~0.5 (DCM/MeOH 95:5)ESI-MS: [M+H]⁺ m/z 608.2 |

| Phase 3: Amination | Protected N4,N4-Dimethyl-Ara-C | 90 - 95% | ¹H-NMR: Disappearance of triazole protons (~8.2, 9.1 ppm)ESI-MS: [M+H]⁺ m/z 584.2 |

| Phase 4: Deprotection | 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine | 70 - 75% | ¹H-NMR: NMe₂ singlet at ~3.1 ppmESI-MS: [M+H]⁺ m/z 272.1 |

References

-

Synthesis of 3, N4-Dimethylcytidine - Ogilvie, K. K., & Kader, H. A. (1983). Nucleosides and Nucleotides. Available at:[Link]

-

Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA - Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Current Protocols. Available at:[Link]

Sources

Physicochemical & Pharmacological Profile: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine

[1]

Executive Summary

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (often abbreviated as N4-dimethyl-ara-C or N4-Me2-ara-C ) is a synthetic nucleoside analogue derived from the chemotherapeutic agent Cytarabine (Ara-C).[1][2] Structurally, it consists of the cytosine base modified with two methyl groups at the exocyclic amine (N4 position) coupled to an arabinose sugar moiety.[1][2]

This compound represents a critical class of "deaminase-resistant" nucleosides.[1][2] Unlike its parent compound Ara-C, which is rapidly inactivated by Cytidine Deaminase (CDA) in vivo, the N4-dimethyl modification sterically and chemically prevents enzymatic deamination.[1][2] This property makes it an invaluable probe for studying nucleoside metabolism, polymerase fidelity, and the design of metabolically stable antiviral and antineoplastic agents.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification[1][2][4]

-

IUPAC Name: 4-(dimethylamino)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][2]

-

Common Name: N4-dimethyl-ara-C; N4-dimethylcytarabine[1]

-

CAS Registry Number: 82855-64-9[1]

-

Molecular Formula: C₁₁H₁₇N₃O₅[1]

-

Molecular Weight: 271.27 g/mol [1]

Physicochemical Data Profile

The following table contrasts N4-dimethyl-ara-C with its parent, Cytarabine, highlighting the impact of methylation.[1][2]

| Property | Cytarabine (Ara-C) | N4-dimethyl-ara-C | Impact of Modification |

| Molar Mass | 243.22 g/mol | 271.27 g/mol | +28 Da (Two Methyl groups) |

| LogP (Lipophilicity) | -2.2 (Hydrophilic) | ~ -1.2 to -1.5 (Predicted) | Increased lipophilicity improves passive membrane permeability.[1][2] |

| H-Bond Donors | 4 (Includes N4-H2) | 2 (N4-H2 replaced by Me) | Loss of N4 protons prevents Watson-Crick G-C pairing.[1][2] |

| H-Bond Acceptors | 5 | 5 | Unchanged.[1][2] |

| pKa (Base) | 4.3 (N3 protonation) | ~4.5 - 4.8 | Inductive effect of methyls slightly increases basicity of N3.[1][2] |

| Water Solubility | High (>100 mg/mL) | Moderate | Methyl groups reduce aqueous solubility but enhance organic solvent compatibility (DMSO, MeOH).[1][2] |

| CDA Susceptibility | High (Rapid Deamination) | Resistant | Critical Feature: Steric bulk prevents CDA active site binding.[1][2] |

Structural Significance

The N4-dimethylation has two profound structural consequences:

-

Steric Blockade: The methyl groups create steric hindrance that prevents the enzyme Cytidine Deaminase from accessing the C4 position to catalyze hydrolytic deamination to Uracil.[1][2]

-

Base Pairing Disruption: In canonical Watson-Crick pairing, the N4-amino group of cytosine acts as a hydrogen bond donor to the O6 of guanine.[1][2] The replacement of both hydrogens with methyl groups removes this donor capability, significantly altering its interaction with DNA polymerases and template strands.[1][2]

Biological Mechanism & Metabolic Stability[2]

Resistance to Deamination (The Core Advantage)

The primary limitation of Cytarabine (Ara-C) therapy is its short plasma half-life (10-20 minutes) due to rapid conversion to the inactive metabolite 1-β-D-arabinofuranosyluracil (Ara-U) by CDA.[1]

N4-dimethyl-ara-C bypasses this catabolic route.[1][2] The N4-dimethyl group acts as a "metabolic shield," ensuring the nucleoside remains in its cytosine-analogue form, thereby maintaining a higher intracellular concentration of the active pharmacophore for phosphorylation.[1][2]

Intracellular Activation Pathway

Like Ara-C, N4-dimethyl-ara-C is a prodrug in the sense that it requires intracellular phosphorylation to become active.[1][2]

-

Transport: Enters cell via Human Equilibrative Nucleoside Transporter 1 (hENT1).[1][2][3]

-

Activation: Phosphorylated by Deoxycytidine Kinase (dCK) to the monophosphate.[1][2]

-

Anabolism: Further phosphorylated to the triphosphate form (N4-dimethyl-ara-CTP).[1][2]

-

Target Interaction: The triphosphate competes with dCTP for DNA polymerase.[1][2] However, due to the lack of H-bond donors at N4, incorporation often leads to chain termination or replication stalling, rather than continued elongation.[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the divergence in metabolism between Ara-C and N4-dimethyl-ara-C.

Caption: Comparative metabolic fate. Note the blockade of the CDA pathway for N4-dimethyl-ara-C, favoring the kinase pathway.[1]

Experimental Protocols

Synthesis via Transamination (Self-Validating Protocol)

This protocol describes the conversion of Uracil arabinoside (Ara-U) or Cytosine arabinoside to the N4-dimethyl derivative.[1][2] A common route involves the activation of the 4-position followed by amine displacement.[2]

Reagents:

Workflow:

-

Activation: Dissolve Ara-U (1 eq) in anhydrous MeCN. Add TEA (3 eq) and TPSCl (1.2 eq). Stir at room temperature for 2 hours.

-

Amination: Add excess Dimethylamine (5 eq) to the reaction mixture. Stir for 4-16 hours.[1][2]

-

Workup: Evaporate solvent. Redissolve in water/DCM. Extract organic layer.[1][2]

-

Purification: Silica gel column chromatography (Eluent: DCM -> 10% MeOH in DCM).

-

Characterization:

Enzymatic Stability Assay (CDA Resistance)

To verify the identity and functional resistance of the compound.[2]

-

Preparation: Prepare a 100 µM solution of N4-dimethyl-ara-C in Tris-HCl buffer (pH 7.4).

-

Control: Prepare a 100 µM solution of Cytarabine (Ara-C) as a positive control.

-

Enzyme: Add Recombinant Human Cytidine Deaminase (0.01 units/mL).

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile.[1][2]

-

Analysis (HPLC):

References

-

Beardsley, G. P., et al. (1988).[1][2] "Effects of 1-beta-D-arabinofuranosylcytosine incorporation on elongation of specific DNA sequences by DNA polymerase beta." Proceedings of the National Academy of Sciences. Link

-

Kierdaszuk, B., et al. (1999).[1][2] "Distinct transition states in the reaction of human cytidine deaminase with cytidine and cytarabine." Biochemistry. Link[1][2]

-

Schwendener, R. A., et al. (1996).[1][2] "Oral antitumour activity in murine L1210 leukaemia and pharmacological properties of liposome formulations of N4-alkyl derivatives of 1-beta-D-arabinofuranosylcytosine." Journal of Cancer Research and Clinical Oncology. Link

-

Watanabe, K. A., et al. (1979).[1][2] "Nucleosides. 110.[1][2] Synthesis and antiherpes virus activity of some N4-substituted 2'-deoxycytidine derivatives."[1] Journal of Medicinal Chemistry. Link[1][2]

-

ChemMol. (2024).[1][2] "Compound Summary: 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (CAS 82855-64-9)." Link

Sources

- 1. 1-b-D-Arabinofuranosylcytosine [sigmaaldrich.com]

- 2. Cytarabine - Wikipedia [en.wikipedia.org]

- 3. Cytidine Deaminase Genotype and Toxicity of Cytosine Arabinoside Therapy in Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of chemoreversible prodrugs of ara-C with variable time-release profiles. Biological evaluation of their apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: Dual Mechanisms in Epigenetic Modulation and Antimetabolite Therapy

Executive Summary

The development of nucleoside analogs has historically bifurcated into two distinct therapeutic avenues: antimetabolites that stall DNA replication (e.g., Cytarabine/Ara-C) and epigenetic modulators that inhibit DNA methyltransferases (e.g., Azacitidine, Zebularine). 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (also known as N4,N4-Dimethylarabinocytidine, CAS: 82855-64-9) represents a sophisticated structural convergence of these two paradigms. By combining an arabinofuranosyl sugar moiety with a sterically bulky, electron-altering N4-dimethylated cytosine ring, this compound acts as both a potent DNA polymerase inhibitor and a covalent trap for DNA methyltransferases (DNMTs).

This technical guide provides an in-depth mechanistic analysis of its biological activity, supported by self-validating experimental protocols designed for drug development professionals and molecular biologists.

Structural Rationale and Mechanistic Causality

To understand the biological activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, we must deconstruct its molecular architecture:

-

The Arabinose Sugar Moiety: Unlike the deoxyribose found in native DNA, arabinose possesses a 2'-hydroxyl group in the cis configuration relative to the glycosidic bond. When incorporated into a nascent DNA strand, this conformational rigidity prevents the optimal alignment of the 3'-hydroxyl group, and causing chain termination.

-

The N4,N4-Dimethylcytosine Ring: Native cytosine pairs with guanine via three hydrogen bonds, utilizing the exocyclic N4 amino group as a hydrogen bond donor. Dimethylation at this position eliminates this donor capability,. More importantly, the electron-donating nature of the methyl groups alters the electron density of the pyrimidine ring, rendering the C6 position highly susceptible to nucleophilic attack by the catalytic cysteine of DNMTs.

Antimetabolite Activation Pathway

Like all nucleoside prodrugs, the compound must undergo a tripartite phosphorylation cascade to become biologically active. It is first phosphorylated by deoxycytidine kinase (dCK) to a monophosphate, subsequently converted to a diphosphate by UMP-CMP kinase, and finally to a triphosphate by nucleoside diphosphate kinase (NDPK). Only the triphosphate form is a substrate for DNA polymerase.

Caption: Metabolic activation cascade of N4,N4-Dimethyl-Ara-C leading to polymerase stalling.

Epigenetic Modulation via DNMT Trapping

Once incorporated into the DNA, the N4-dimethylated analog acts as an . When maintenance (DNMT1) or de novo (DNMT3A/3B) methyltransferases attempt to methylate the C5 position of the analog, the enzyme's catalytic cysteine forms an irreversible covalent bond at the C6 position. Because the altered ring structure prevents the subsequent β-elimination step required to release the enzyme, the DNMT remains covalently bound to the DNA. This triggers rapid proteasomal degradation of the trapped enzyme, leading to during subsequent rounds of replication.

Caption: Mechanism of DNMT trapping and subsequent global DNA hypomethylation.

Quantitative Data Summaries

To contextualize the biological activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, it is critical to compare its properties against established reference compounds.

Table 1: Physicochemical and Pharmacological Profile

| Property | Value / Description |

| Chemical Name | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |

| CAS Number | 82855-64-9 |

| Molecular Formula | C11H17N3O5 |

| Molecular Weight | 271.27 g/mol |

| Mechanism Class | Nucleoside Antimetabolite / DNMT Inhibitor |

Table 2: Comparative Mechanistic Profiling of Cytidine Analogs

| Compound | Primary Target(s) | Structural Characteristic | Base Pairing Disruption | Epigenetic Effect |

| Cytarabine (Ara-C) | DNA Polymerase | Arabinose sugar | Low | None |

| Zebularine | DNMT1 / 3A / 3B | 2-Pyrimidinone ring | Moderate | High (Hypomethylation) |

| N4,N4-Dimethyl-Ara-C | DNMTs & DNA Polymerase | Arabinose + N4-dimethyl | High (Loss of H-bond donor) | High (Hypomethylation) |

Experimental Protocols: Self-Validating Systems

The following methodologies are engineered to establish absolute causality between drug exposure, intracellular metabolism, and epigenetic outcomes.

Protocol 1: Quantifying Intracellular Triphosphate Formation and DNA Incorporation (LC-MS/MS)

Logic: If the compound is not phosphorylated, it cannot be incorporated. By measuring both the free intracellular triphosphate pool and the DNA-incorporated fraction, we create a self-validating loop that distinguishes between a failure of the kinase cascade and a failure of polymerase utilization.

-

Cell Culture & Dosing: Seed HL-60 cells (chosen for their constitutively high dCK activity) at

cells/mL. Treat with 10 µM of the compound for 12 hours. -

Metabolite Extraction: Rapidly pellet cells and lyse using cold 70% methanol (-20°C). Causality: Cold methanol instantly quenches endogenous phosphatase activity, preserving the highly labile triphosphate pools.

-

Triphosphate Quantification: Analyze the supernatant via LC-MS/MS. Critical Step: Use a porous graphitic carbon (PGC) column. Highly polar triphosphates exhibit poor retention on traditional C18 reversed-phase media, leading to ion suppression in the void volume; PGC ensures baseline separation.

-

DNA Isolation & Digestion: Extract genomic DNA from the remaining pellet using a standard silica-spin column. Digest 1 µg of DNA to single nucleosides using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.

-

Incorporation Analysis: Quantify the N4,N4-dimethyl-ara-C nucleoside via LC-MS/MS, normalizing the peak area against

natural deoxycytidine residues.

Protocol 2: Assessing Global DNA Hypomethylation and DNMT1 Depletion

Logic: Covalent trapping leads to proteasomal degradation of DNMTs. A concurrent drop in DNMT1 protein levels and global 5-methylcytosine (5-mC) levels validates the epigenetic mechanism.

-

Dosing & Incubation: Treat target cancer cell lines with the compound for 72 hours. Causality: Epigenetic modifications are replication-dependent; multiple cell division cycles are required to dilute existing methylation marks and manifest global hypomethylation.

-

Protein Extraction & Western Blot: Lyse cells in highly denaturing RIPA buffer supplemented with broad-spectrum protease and proteasome inhibitors (e.g., MG132). Causality: Because the DNMT-analog covalent complex triggers rapid ubiquitination, failure to immediately quench proteasomal activity during lysis will result in artificially low baseline DNMT measurements. Probe for DNMT1 and

-actin. -

Global 5-mC Quantification: Extract genomic DNA, digest to single nucleosides (as in Protocol 1), and utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the exact ratio of 5-mC to total cytosine.

References

-

Parker, W.B. "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer". Chemical Reviews, 2009. Available at:[Link]

-

Cheng, J.C. et al. "Inhibition of DNA methylation and reactivation of silenced genes by zebularine". Journal of the National Cancer Institute, 2003. Available at:[Link]

-

Sharma, S. et al. "Influence of Methyl Modifications on Nucleobase Stacking". ChemPhysChem, 2021. Available at:[Link]

Technical Assessment: In Vitro Cytotoxicity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine

Executive Summary

Compound: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine CAS: 82855-64-9 Class: Nucleoside Analog / Cytarabine Derivative Primary Application: Antineoplastic research (Leukemia, Lymphoma)

This technical guide provides a rigorous analysis of the in vitro cytotoxicity profile of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4-dimethyl-Ara-C). As an N4-alkylated derivative of Cytarabine (Ara-C), this compound is engineered to overcome the primary mechanism of resistance—deamination by Cytidine Deaminase (CDA)—while altering lipophilicity and cellular pharmacokinetics. This document details the mechanism of action, comparative cytotoxicity data, and validated experimental protocols for assessing its efficacy in cell-based models.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the structural modifications is prerequisite to interpreting cytotoxicity data. The N4-dimethylation fundamentally alters the molecule's interaction with metabolic enzymes compared to the parent compound, Ara-C.

| Property | Specification |

| Chemical Name | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |

| Synonyms | N4-Dimethylcytarabine; N4-Dimethyl-Ara-C |

| Molecular Formula | C₁₁H₁₇N₃O₅ |

| Molecular Weight | 271.27 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Water (moderate) |

| Structural Feature | Two methyl groups replace the amino protons at the N4 position of the cytosine ring.[1][2] |

Structural Implications for In Vitro Handling

-

Lipophilicity: The N4-dimethyl group increases the partition coefficient (logP) compared to Ara-C, potentially enhancing passive diffusion across cell membranes.

-

Stability: The substitution protects the exocyclic amine from nucleophilic attack and enzymatic deamination, rendering the compound stable in high-CDA environments (e.g., liver extracts, specific tumor lines).

Part 2: Mechanism of Action (MoA)

The cytotoxicity of N4-dimethyl-Ara-C is driven by a balance between metabolic resistance and bioactivation . Unlike Ara-C, which is a direct substrate for phosphorylation, N4-dimethyl-Ara-C often acts as a prodrug or requires specific processing.

Resistance to Cytidine Deaminase (CDA)

The primary failure mode of Ara-C is its rapid conversion to the inactive metabolite Uracil Arabinoside (Ara-U) by CDA.

-

Mechanism: CDA requires a free N4-amino group (or at least one proton for H-bonding) to catalyze deamination.

-

Effect: N4-dimethylation sterically and chemically blocks CDA access. Consequently, N4-dimethyl-Ara-C maintains a longer half-life in culture media containing serum or CDA-rich cells.

Bioactivation & Phosphorylation

-

Deoxycytidine Kinase (dCK) Interaction: dCK, the rate-limiting enzyme for Ara-C activation, typically requires an unsubstituted N4-amine for optimal substrate recognition.

-

Prodrug Conversion: Evidence suggests N4-alkyl derivatives function as prodrugs. Intracellular esterases or amidases may be required to cleave the methyl groups to release the active Ara-C species, which is then phosphorylated to Ara-CTP.

-

Direct Incorporation (Alternative): If phosphorylated directly, N4-dimethyl-Ara-CTP would likely act as a chain terminator or replication blocker, as the dimethyl group disrupts Watson-Crick base pairing (steric clash with Guanine).

Visualization: Metabolic Pathway & Activation

Caption: Comparative metabolic fate of Ara-C vs. N4-Dimethyl-Ara-C. Note the blockade of the CDA deactivation pathway.

Part 3: In Vitro Cytotoxicity Profile

The cytotoxicity of N4-dimethyl-Ara-C is context-dependent. It is generally less potent than Ara-C in standard short-term assays (due to the conversion bottleneck) but exhibits superior efficacy in specific resistance models.

Comparative Cytotoxicity Data (Representative)

| Cell Line | Tissue Origin | Ara-C IC₅₀ (nM) | N4-Dimethyl-Ara-C IC₅₀ (nM) | Interpretation |

| HL-60 | Acute Myeloid Leukemia | 10 - 50 | 100 - 500 | Lower potency due to required bioactivation. |

| L1210 | Murine Leukemia | 50 - 100 | 200 - 600 | Consistent prodrug behavior. |

| HL-60/Ara-C | Ara-C Resistant (dCK-) | >10,000 | >10,000 | Cross-resistance confirms dCK dependency. |

| High-CDA Lines | Solid Tumors (e.g., Colon) | >1,000 | 500 - 800 | Superiority: N4-dimethyl analog resists degradation. |

Key Pharmacodynamic Observations

-

Time-Dependence: Cytotoxicity is often delayed compared to Ara-C. Assays should be extended to 72-96 hours to allow for intracellular conversion and accumulation of the active triphosphate.

-

Serum Effect: Unlike Ara-C, which loses potency in high-serum media (due to serum deaminase), N4-dimethyl-Ara-C activity is stable regardless of serum concentration.

-

Resistance Reversal: It effectively bypasses resistance mechanisms mediated by high CDA expression, but not resistance mediated by dCK deficiency or hENT1 transporter downregulation.

Part 4: Experimental Protocols

To generate reproducible data, the following protocols must be strictly adhered to. These workflows account for the compound's specific stability and activation requirements.

Compound Preparation & Storage

-

Stock Solution: Dissolve 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine in 100% DMSO to a concentration of 10 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

Cytotoxicity Assay Workflow (MTS/CCK-8)

This protocol is optimized for detecting the activity of prodrug-like nucleoside analogs.

Reagents:

-

Target Cells (e.g., HL-60, K562) in log-phase growth.

-

MTS Reagent (Promega CellTiter 96®) or CCK-8.

-

RPMI-1640 Medium + 10% FBS.

Step-by-Step Procedure:

-

Seeding: Plate cells in 96-well plates at 5,000–10,000 cells/well in 100 µL medium.

-

Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Add 100 µL of 2x serial dilutions of N4-dimethyl-Ara-C (Range: 1 nM to 100 µM). Include Ara-C as a positive control.

-

Incubation: Incubate for 72 hours . (Crucial: Shorter times may underestimate potency due to slow conversion).

-

Readout: Add 20 µL MTS/CCK-8 reagent. Incubate 1-4 hours. Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

-

Analysis: Calculate % viability relative to DMSO control. Fit data to a 4-parameter logistic curve to determine IC₅₀.

Deaminase Stability Assay (Validation Step)

To confirm the mechanism of resistance, perform an ex vivo stability test.

-

Incubation: Incubate 50 µM N4-dimethyl-Ara-C with 0.1 units of commercial Cytidine Deaminase (or 10% mouse liver homogenate) in PBS at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with equal volume ice-cold Methanol.

-

HPLC Analysis: Analyze supernatant on a C18 column (Mobile phase: Phosphate buffer/Methanol).

-

Success Criterion: N4-dimethyl-Ara-C peak remains >90% intact after 2 hours, whereas Ara-C control degrades to <10%.

-

Visualization: Experimental Workflow

Caption: Optimized workflow for assessing cytotoxicity of slow-acting nucleoside analogs.

References

-

Fadl, M. A., et al. (1995). "Synthesis and investigation of N4-substituted cytarabine derivatives as prodrugs." Pharmazie, 50(6), 382-387. Link

-

Horber, D. H., et al. (2000). "Cytotoxicity, cell-cycle perturbations and apoptosis in human tumor cells by lipophilic N4-alkyl-1-beta-D-arabinofuranosylcytosine derivatives." Journal of Cancer Research and Clinical Oncology, 126(6), 311-319. Link

-

Peters, G. J., et al. (1999). "Cell specific cytotoxicity and structure-activity relationship of lipophilic 1-B-D-arabinofuranosylcytosine (ara-C) derivatives."[3] Nucleosides Nucleotides & Nucleic Acids, 18(4-5), 877-878.[3] Link

-

Yamauchi, T., et al. (2002). "1-beta-D-arabinofuranosylcytosine is cytotoxic in quiescent normal lymphocytes undergoing DNA excision repair." Japanese Journal of Cancer Research, 93(12), 1334-1341. Link

-

Chemical Abstracts Service (CAS). Registry Number: 82855-64-9 (1-(β-D-arabinofuranosyl)-N4-dimethylcytosine). Link

Sources

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: A Next-Generation Steric-Occlusion DNA Methyltransferase Inhibitor

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The epigenetic reprogramming of malignancies has historically relied on azanucleosides like 5-azacytidine (AZA) and decitabine (DAC). While these agents effectively induce global DNA hypomethylation by covalently trapping DNA methyltransferase 1 (DNMT1), their clinical utility is severely bottlenecked by chemical instability and rapid degradation via cytidine deaminase (CDA)[1].

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine represents a paradigm shift in epigenetic pharmacology. By combining an arabinose sugar backbone with a bulky, dimethylated exocyclic amine, this compound abandons the traditional covalent-trapping mechanism. Instead, it operates via steric occlusion and local helix distortion , offering profound resistance to enzymatic deamination while effectively stalling DNMT1 processivity [2]. This whitepaper dissects the molecular causality, comparative efficacy, and self-validating analytical workflows required to evaluate this novel DNMT inhibitor.

Mechanistic Causality: The Dual-Action Pharmacophore

To understand why 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is a potent DNMT inhibitor, we must deconstruct its two primary structural modifications and their downstream biochemical consequences.

The Arabinofuranosyl Backbone: Polymerase Stalling

Unlike the 2'-deoxyribose found in native DNA or DAC, the arabinose sugar possesses a 2'-hydroxyl group in the cis (beta) configuration relative to the glycosidic linkage.

-

The Causality: When intracellular kinases phosphorylate the compound to its triphosphate form, it is incorporated into newly synthesized DNA. The spatial orientation of the 2'-OH forces the sugar ring into an unfavorable pucker (often O4'-endo), which sterically clashes with the active site of replicative DNA polymerases. This limits polymerase processivity, slowing down the replication fork and creating a high density of these modified bases at the leading edge of replication.

N4-Dimethylation: Steric Occlusion and CDA Resistance

The addition of two methyl groups at the N4 position of the cytosine ring fundamentally alters the molecule's interactome [3].

-

Loss of Watson-Crick Base Pairing: Native cytosine donates two hydrogen bonds to guanine. N4-dimethylation completely abolishes this hydrogen-bond donating capacity. Upon incorporation, this creates a localized "melted" or distorted DNA bubble.

-

DNMT1 Steric Occlusion: DNMT1 scans DNA for hemi-methylated CpG sites, flips the target cytosine out of the double helix, and positions it within its catalytic pocket to transfer a methyl group from S-adenosylmethionine (SAM) to the C5 position. When DNMT1 encounters the N4-dimethylated analog, the bulky N4-dimethyl group sterically clashes with the enzyme's catalytic loop (specifically the PCQ motif). The enzyme attempts to bind but cannot complete the catalytic cycle, resulting in a stalled, non-productive complex.

-

Pharmacokinetic Superiority: Cytidine deaminase (CDA) requires an accessible primary amine at the N4 position to catalyze hydrolytic deamination into uridine. The N4-dimethyl modification renders the molecule virtually immune to CDA, drastically extending its physiological half-life compared to DAC [4].

Visualization: Mechanism of Action

Caption: Pathway of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine incorporation and DNMT1 steric occlusion.

Comparative Efficacy Profile

To contextualize the utility of this compound, we must benchmark it against the clinical standards. The data below synthesizes the biochemical and pharmacokinetic realities of these nucleoside analogs.

| Parameter | 5-Azacytidine (AZA) | Decitabine (DAC) | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |

| Primary Target | RNA (80%) / DNA (20%) | DNA (100%) | DNA (100%) |

| Inhibition Mechanism | Covalent trapping (C6 attack) | Covalent trapping (C6 attack) | Steric occlusion (Active site clash) |

| Base Pairing | Normal (3 H-bonds with G) | Normal (3 H-bonds with G) | Disrupted (0-1 H-bonds with G) |

| CDA Susceptibility | High (Rapid deamination) | High (Rapid deamination) | Negligible (Steric protection) |

| Aqueous Half-Life | ~14 hours | ~10 hours | >48 hours |

| Cellular Toxicity | High (RNA dysfunction) | Moderate (DNA damage) | Low-Moderate (Replication slowing) |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, researchers must employ orthogonal assays that validate both the biochemical mechanism and the cellular outcome.

Protocol 1: In Vitro DNMT1 Steric Occlusion Assay (Fluorometric)

Purpose: To prove that the compound inhibits DNMT1 activity without requiring covalent bond formation.

-

Substrate Preparation: Synthesize a 30-bp hemi-methylated double-stranded DNA oligonucleotide. In the experimental group, replace the target cytosine on the unmethylated strand with 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine.

-

Enzyme Incubation: Incubate 10 nM of purified recombinant human DNMT1 with 100 nM of the DNA substrate in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol) for 15 minutes at 37°C to allow binding.

-

Reaction Initiation: Add 1 µM of fluorescently labeled S-adenosylmethionine (SAM) analog.

-

Kinetic Readout: Measure fluorescence polarization or FRET continuously for 60 minutes.

-

Causality Check: Because the modified cytosine lacks a reactive C5 and sterically blocks the pocket, methyl transfer cannot occur. A successful assay will show a near-zero initial velocity (

) in the experimental group compared to the native cytosine control, validating the steric occlusion mechanism.

Protocol 2: LC-MS/MS Quantification of Global DNA Hypomethylation

Purpose: To provide absolute, bias-free quantification of 5-methylcytosine (5-mC) depletion in living cells.

-

Cell Culture & Dosing: Treat target cancer cell lines (e.g., HCT-116) with varying concentrations (0.1 µM to 10 µM) of the compound for 72 hours (covering at least two replication cycles, which is mandatory for replication-dependent inhibitors).

-

Genomic DNA Isolation: Extract genomic DNA using a silica-column based kit, ensuring RNase A treatment to remove RNA contamination (which would skew cytosine counts).

-

Enzymatic Hydrolysis: Digest 1 µg of gDNA into single nucleosides using a cocktail of DNA Degradase Plus (or a mix of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase) for 2 hours at 37°C.

-

Isotope Spiking (Crucial for Trustworthiness): Spike the digested sample with a known concentration of heavy-isotope labeled internal standards (

-cytosine and -

LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the ratio of 5-mC to total cytosine (5-mC + C). A dose-dependent decrease in this ratio confirms cellular target engagement and global hypomethylation.

Visualization: Analytical Workflow

Caption: Orthogonal LC-MS/MS workflow for absolute quantification of global DNA hypomethylation.

References

-

Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy. Available at:[Link] [1]

-

DNA methyltransferase inhibitors-state of the art. Annals of Oncology / PubMed. Available at:[Link] [2]

-

Influence of Methyl Modifications on Nucleobase Stacking in RNA. ChemPhysChem. Available at:[Link] [3]

-

Removal of N-Alkyl Modifications from N2-Alkylguanine and N4-Alkylcytosine in DNA by the Adaptive Response Protein AlkB. Chemical Research in Toxicology / ACS Publications. Available at:[Link] [4]

structural elucidation of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine

An In-depth Technical Guide to the Structural Elucidation of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, a modified nucleoside analog. As the precise chemical structure of any novel compound is fundamental to understanding its biological activity, mechanism of action, and safety profile, a rigorous and systematic approach to its characterization is paramount. This document moves beyond a simple listing of methods to detail the causality behind experimental choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS) and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a self-validating system for structural confirmation. Each step, from molecular formula determination to the establishment of stereochemistry, is detailed with field-proven protocols and data interpretation strategies, providing a robust blueprint for researchers in medicinal chemistry and drug development.

Introduction: The Imperative for Unambiguous Characterization

Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy. Analogs such as 1-β-D-arabinofuranosylcytosine (Cytarabine, ara-C) are potent inhibitors of DNA synthesis, deriving their activity from the unique stereochemistry of the arabinose sugar.[1][2] The introduction of further modifications, such as the N4-dimethyl group on the cytosine base, can significantly alter a compound's solubility, membrane permeability, and interaction with biological targets. Therefore, the synthesis of a novel analog like 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine necessitates an unequivocal confirmation of its structure.

The Integrated Analytical Workflow

The structural elucidation of a novel nucleoside is a puzzle solved by assembling complementary pieces of evidence from different analytical techniques. No single experiment provides the complete picture. Our approach is hierarchical, beginning with the most fundamental property—the molecular formula—and progressively building up to the fine details of covalent connectivity and three-dimensional arrangement.

Sources

1-(b-D-arabinofuranosyl)-N4-dimethylcytosine stability and degradation pathways

An In-Depth Technical Guide to 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: Structural Stability, Degradation Kinetics, and Analytical Workflows

Executive Summary

The development of nucleoside antimetabolites is frequently hindered by poor pharmacokinetic profiles driven by rapid enzymatic degradation. 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (also known as N4,N4-dimethylarabinocytidine, CAS 82855-64-9)[1] represents a strategic structural evolution in cytidine analog design. By introducing a dimethyl substitution at the N4 position of the cytosine ring, this compound effectively bypasses the primary metabolic liability of its parent analog, cytarabine (Ara-C), while maintaining potential efficacy as a DNA methyltransferase (DNMT) inhibitor[2],[3].

This whitepaper provides a comprehensive analysis of the compound’s structural stability, chemical and enzymatic degradation pathways, and provides a self-validating experimental framework for conducting forced degradation studies.

Structural Rationale and Mechanistic Stability

To understand the stability profile of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, we must analyze the causality behind its structural modifications.

Evasion of Cytidine Deaminase (CDA)

Cytarabine’s clinical utility is severely bottlenecked by cytidine deaminase (CDA), a zinc-dependent metalloenzyme that rapidly deaminates the drug into the inactive metabolite uracil arabinoside (Ara-U). The catalytic mechanism of CDA requires a primary amine at the N4 position; a zinc-activated water molecule attacks the C4 carbon, forming a tetrahedral transition state, followed by the elimination of ammonia.

The N4,N4-dimethylation strategy neutralizes this pathway through two synergistic mechanisms[4]:

-

Steric Shielding: The bulky dimethyl groups create severe steric clashes within the restricted CDA active site, preventing the necessary orientation for nucleophilic attack.

-

Electronic/Protonic Blockade: As a tertiary amine, the N4-dimethyl group lacks the exchangeable protons required to facilitate the tautomerization and elimination steps inherent to the deamination mechanism.

Glycosidic Bond Dynamics

The β-D-arabinofuranosyl sugar moiety features a 2'-hydroxyl group oriented cis to the nucleobase (upward face). While this stereochemistry is critical for its antineoplastic mechanism (causing chain termination or DNA polymerase stalling), it alters the electron density around the N1-C1' glycosidic bond. Pyrimidine nucleosides are generally more resistant to acid-catalyzed hydrolysis than purines; however, under extreme pH, the glycosidic bond remains the primary site of chemical vulnerability.

Degradation Pathways: Chemical vs. Enzymatic

The degradation of N4,N4-dimethylarabinocytidine diverges significantly from standard cytidine analogs.

-

Pathway A: Enzymatic N-Dealkylation (In Vivo): Because the molecule is inert to CDA, its primary biological processing shifts to hepatic cytochrome P450 (CYP) enzymes. Amines undergo oxidative N-dealkylation[5], sequentially stripping the methyl groups to yield N4-methyl-ara-C and ultimately the active Ara-C. This positions the compound as a highly stable prodrug[6].

-

Pathway B: Acid-Catalyzed Glycosidic Cleavage (In Vitro): Under low pH, protonation of the pyrimidine N3 nitrogen draws electron density away from the N1-C1' bond. Subsequent hydrolysis cleaves the molecule into N4,N4-dimethylcytosine and D-arabinose.

-

Pathway C: Alkaline Hydrolysis (In Vitro): Under strong basic conditions and elevated heat, direct hydroxide attack at the C4 position can force the displacement of the dimethylamine group, yielding Ara-U.

Fig 1. Enzymatic and chemical degradation pathways of N4,N4-dimethyl-ara-C.

Quantitative Stability Profiles

To guide analytical development, the following table summarizes the comparative kinetic stability of N4,N4-dimethyl-ara-C against standard Ara-C under forced conditions.

| Degradation Condition | Reagent / Environment | Ara-C Half-Life (Ref) | N4,N4-dimethyl-ara-C Half-Life | Primary Degradant |

| Enzymatic (Deamination) | Cytidine Deaminase (CDA) | < 30 minutes | > 48 hours | None (Resistant) |

| Enzymatic (Oxidation) | Human Liver Microsomes | N/A | ~2–4 hours | N4-methyl-ara-C |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | ~12 hours | ~10 hours | N4,N4-dimethylcytosine |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | ~24 hours | ~18 hours | Ara-U |

Note: The dimethyl substitution slightly increases the electron-withdrawing effect on the pyrimidine ring, rendering the glycosidic bond marginally more susceptible to extreme acid/base hydrolysis than unsubstituted Ara-C, a trade-off for its absolute enzymatic stability.

Validated Experimental Protocol: Forced Degradation Profiling

A hallmark of rigorous pharmaceutical science is the deployment of self-validating protocols. The following LC-MS/MS workflow is designed to ensure that matrix effects, volatile loss, or precipitation do not confound stability data.

Fig 2. Step-by-step forced degradation and self-validating LC-MS/MS workflow.

Step-by-Step Methodology

Step 1: Matrix Preparation Dissolve 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine in LC-MS grade PBS (pH 7.4) to a final stock concentration of 1 mg/mL. Verify initial purity via HPLC-UV at 254 nm.

Step 2: Forced Degradation Execution Divide the stock into four parallel reaction vials:

-

Acidic: Add equal volume of 0.2 M HCl (Final: 0.1 M). Incubate at 60°C.

-

Basic: Add equal volume of 0.2 M NaOH (Final: 0.1 M). Incubate at 60°C.

-

Oxidative: Add H₂O₂ to a final concentration of 3% v/v. Incubate at 25°C.

-

Enzymatic: Incubate with pooled human liver microsomes (1 mg/mL protein) and 1 mM NADPH at 37°C.

Step 3: Self-Validating Quench (Critical Step) To ensure the protocol is self-validating, the reaction must be arrested instantly while accounting for matrix ion suppression.

-

At time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots.

-

Immediately quench into 150 µL (3 volumes) of ice-cold Methanol containing 100 ng/mL of heavy-isotope labeled internal standard (e.g., ¹⁵N₃-Cytarabine).

-

Causality: The cold methanol precipitates microsomal proteins and halts chemical hydrolysis, while the internal standard normalizes any variations in extraction efficiency or mass spectrometer ionization.

Step 4: LC-MS/MS Analysis

-

Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

-

Inject the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

Quantify via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the parent mass transition and predicted degradant masses (e.g., N4,N4-dimethylcytosine m/z 140.1).

System Suitability & Self-Validation Criteria: The assay is considered valid only if the Mass Balance (Sum of remaining parent compound + quantified degradants) equals 100% ± 5% of the Day 0 concentration. A drop below 95% indicates undetected volatile degradation, secondary degradation cascades, or compound precipitation, requiring immediate protocol adjustment.

References

-

Mao, S., et al. "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." Nucleic Acids Research, Oxford Academic (2020). Available at:[Link]

-

DNTB. "N-Dealkylation of Amines." OUCI. Available at:[Link]

-

Semantic Scholar. "N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs." Int. J. Mol. Sci. (2025). Available at:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine

Abstract & Scientific Rationale

This application note details the high-fidelity synthesis of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine , a lipophilic analog of the antileukemic agent Cytarabine (Ara-C).

Therapeutic Context: Cytarabine is rapidly inactivated in vivo by cytidine deaminase , which converts the drug into the inactive uracil derivative (Ara-U). Modification of the exocyclic amine (N4 position) with methyl groups serves two critical functions:

-

Deaminase Resistance: Steric and electronic alteration of the N4-amine prevents recognition by cytidine deaminase, potentially extending the plasma half-life.

-

Lipophilicity: The addition of two methyl groups increases the LogP, facilitating passive diffusion across cell membranes independent of nucleoside transporters (e.g., hENT1).

Synthetic Strategy (The "Triazole Route"):

Direct methylation of Ara-C is chemically promiscuous, often leading to N3-alkylation or mixtures. This protocol utilizes a convergent "convert-and-substitute" strategy . We start with 1-(β-D-arabinofuranosyl)uracil (Ara-U), protect the sugar hydroxyls, activate the C4 position using 1,2,4-triazole/POCl

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct stages to ensure intermediate stability and purification.

Figure 1: Strategic workflow for the conversion of Ara-U to N4-Dimethyl-Ara-C via the triazolyl intermediate.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Starting Material: 1-(β-D-Arabinofuranosyl)uracil (Ara-U) [CAS: 3083-77-0].

-

Activators: Phosphorus oxychloride (POCl

), 1,2,4-Triazole.[1] -

Solvents: Pyridine (anhydrous), Acetonitrile (MeCN), Dichloromethane (DCM).

-

Amine Source: Dimethylamine (2.0 M solution in THF or 40% aq. solution).

Step 1: Protection of Ara-U (Acetylation)

Objective: Mask the 2', 3', and 5' hydroxyl groups to prevent side reactions with POCl

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Suspend Ara-U (5.0 g, 20.5 mmol) in anhydrous Pyridine (50 mL) .

-

Addition: Cool to 0°C. Add Acetic Anhydride (Ac

O, 12 mL, 6 eq) dropwise over 10 minutes. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO

; 5% MeOH in DCM). -

Workup: Quench with ice water (10 mL). Concentrate under reduced pressure to remove pyridine (co-evaporate with toluene 3x).

-

Purification: Dissolve residue in DCM, wash with 1M HCl, saturated NaHCO

, and brine. Dry over Na -

Yield: Expect ~7.0 g (>90%) of 2',3',5'-Tri-O-acetyl-Ara-U as a white foam.

Step 2: C4-Activation (The Triazole Method)

Objective: Convert the unreactive C4-carbonyl into a highly reactive triazolyl leaving group.

-

Activation Mixture: In a separate flask, dissolve 1,2,4-Triazole (14.0 g, 10 eq) in anhydrous MeCN (100 mL) . Add POCl

(3.8 mL, 2 eq) dropwise at 0°C. Then add Triethylamine (Et -

Coupling: Dissolve the Protected Ara-U (from Step 1) in MeCN (30 mL) and add it to the activation mixture.

-

Reaction: Stir at RT for 2–3 hours.

-

Checkpoint: TLC should show complete consumption of the starting material and the appearance of a highly fluorescent spot (the triazolyl intermediate).

-

-

Workup: Dilute with EtOAc (200 mL), wash with saturated NaHCO

(2 x 100 mL) and water. Dry organic layer (MgSO-

Note: The triazolyl intermediate is sensitive to moisture; proceed immediately to Step 3 or store under vacuum.

-

Step 3: Amination and Global Deprotection

Objective: Displace the triazole with dimethylamine and remove sugar acetyl groups.

-

Substitution: Dissolve the crude triazolyl intermediate in Dioxane (50 mL) .

-

Amination: Add Dimethylamine (2.0 M in THF, 50 mL, excess) . Stir at RT for 2 hours.

-

Deprotection (One-Pot): To the same vessel, add Ammonium Hydroxide (28% NH

aq, 50 mL) or Methanolic Ammonia (7N, 50 mL) . Seal the vessel and stir overnight at RT to cleave the acetyl esters. -

Purification: Concentrate to dryness. Purify via Column Chromatography (SiO

; Gradient 5% → 15% MeOH in DCM). -

Final Processing: Recrystallize from EtOH/Ether if necessary.

Analytical Validation (QC/QA)

Verify the identity of the product using the following diagnostic signals.

Data Summary Table

| Parameter | Diagnostic Value | Interpretation |

| H-NMR (DMSO-d6) | N(CH | |

| H-NMR (Aromatic) | H6/H5 doublet pattern characteristic of Cytosine. | |

| H-NMR (Sugar) | H1' Anomeric proton (Arabino configuration). | |

| UV-Vis ( | ~275 nm (pH 7) | Red-shift compared to Ara-C (~271 nm) due to N4-alkylation. |

| Mass Spec (ESI+) | m/z 272.1 [M+H] | Consistent with Formula C |

Troubleshooting Guide

-

Problem: Incomplete methylation (presence of unreacted triazolyl or hydrolysis to Ara-U).

-

Solution: Ensure the Dimethylamine reagent is fresh and in excess. Moisture during Step 2 causes hydrolysis back to Ara-U.

-

-

Problem: Anomerization (Alpha-isomer formation).

-

Solution: Avoid strong Lewis acids or excessive heat during acetylation. The arabino-configuration is generally stable under basic amination conditions.

-

References

-

Divakar, K. J., & Reese, C. B. (1982). 4-(1,2,4-Triazol-1-yl)- and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones. Valuable intermediates in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine (Ara-C). Journal of the Chemical Society, Perkin Transactions 1, 1171-1176.

-

Kierzek, R., & Ito, H. (2002). Synthesis of N4-alkyl derivatives of 2'-deoxycytidine and their application to the synthesis of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.

-

Wozniak, M., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 192-202.

-

PubChem Compound Summary. Cytarabine (Ara-C)

Sources

Application Note: Utilizing 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine in Cell Culture Models for Epigenetic Modulation and Antimetabolite Assays

Target Audience: Researchers, scientists, and drug development professionals. Compound Identity: 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine (Synonyms: N4,N4-Dimethylarabinocytidine; CAS: 82855-64-9).

Executive Summary

1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine is a highly specialized cytidine nucleoside analog that functions as both a chain-terminating antimetabolite and an epigenetic modulator. While structurally related to the widely used chemotherapeutic agent cytarabine (Ara-C), the addition of two methyl groups at the N4 position of the cytosine ring confers significant pharmacokinetic and pharmacodynamic advantages. This application note provides a comprehensive, self-validating framework for deploying this compound in in vitro cell culture models, detailing the causality behind experimental design, expected quantitative outcomes, and robust troubleshooting strategies.

Mechanistic Rationale & Causality (E-E-A-T)

To design effective experiments, researchers must understand the structure-function relationship of this compound compared to standard cytidine analogs.

-

Resistance to Enzymatic Deamination: The primary mechanism of resistance to standard cytarabine is rapid degradation by Cytidine Deaminase (CDA) into the inactive metabolite uracil arabinoside (Ara-U). The N4,N4-dimethylation provides critical steric hindrance, blocking CDA binding and drastically increasing the intracellular half-life of the active compound[2].

-

Intracellular Activation: Like most nucleoside prodrugs, the compound relies on equilibrative nucleoside transporters (ENT1/CNT1) for cellular entry. Once inside, it must be phosphorylated by Deoxycytidine Kinase (dCK) into its active triphosphate derivative.

-

Dual Mechanism of Action:

-

Chain Termination: During the S-phase of the cell cycle, DNA polymerase incorporates the triphosphate analog into the nascent DNA strand. The 2'-OH group of the arabinose sugar creates steric hindrance, preventing further DNA elongation and triggering apoptosis.

-

Epigenetic Modulation: Cytidine analogs with modified pyrimidine rings can act as suicide substrates for DNA Methyltransferase 1 (DNMT1). When incorporated into DNA, the N4-dimethyl modified base covalently traps DNMTs, leading to enzyme depletion, global DNA hypomethylation, and the reactivation of silenced tumor suppressor genes [1].

-

Pathway Visualization

Intracellular activation and dual mechanism of action of N4,N4-dimethylarabinocytidine.

Preparation, Handling, and Stability

-

Reconstitution: The compound is highly lipophilic compared to standard Ara-C. Reconstitute in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM or 50 mM.

-

Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.

-

Working Solutions: Dilute in pre-warmed complete culture media immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Experimental Protocols

Protocol A: S-Phase Specific Cytotoxicity and Proliferation Assay

Causality Note: Because this compound requires active DNA synthesis for incorporation, short incubation times (e.g., 24h) will yield artificially high IC50 values. A 72-hour continuous exposure ensures cells cycle through the S-phase.

Step-by-Step Methodology:

-

Seeding: Seed target cells (e.g., HL-60 or THP-1 leukemia lines) at 5,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare a 10-point serial dilution of the compound (range: 0.1 nM to 100 µM). Add to the wells in triplicate.

-

Incubation: Incubate for 72 hours continuously.

-

Quantification: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo®) equal to the volume of the culture media. Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

-

Readout: Measure luminescence. Calculate the IC50 using non-linear regression (curve fit) software.

Self-Validating Controls:

-

Vehicle Control: 0.1% DMSO (Establishes baseline viability).

-

Positive Control: Standard Cytarabine (Ara-C) (Validates assay sensitivity).

-

Resistance Control: A dCK-deficient cell line or co-treatment with a dCK inhibitor (Validates that cytotoxicity is dependent on intracellular phosphorylation).

Protocol B: Global DNA Hypomethylation Assay

Causality Note: To accurately measure epigenetic modulation, the compound must be administered at sub-lethal doses (IC10–IC20). High doses cause rapid apoptosis, resulting in fragmented DNA that confounds 5-methylcytosine (5-mC) quantification.

Step-by-Step Methodology:

-

Seeding: Seed cells in 6-well plates at

cells/well. -

Sub-lethal Treatment: Treat cells with the compound at a pre-determined IC10 concentration.

-

Incubation: Incubate for 48 to 72 hours. Replace media containing fresh compound every 24 hours to ensure continuous DNMT trapping during successive replication cycles.

-

DNA Extraction: Harvest cells and extract genomic DNA using a spin-column DNA isolation kit. Treat with RNase A to remove contaminating RNA.

-

Quantification: Use a 5-mC specific ELISA kit or LC-MS/MS to quantify the percentage of methylated cytosines relative to total cytosines.

Self-Validating Controls:

-

Positive Epigenetic Control: 5-Aza-2'-deoxycytidine (Decitabine) at 1 µM (Validates the hypomethylation detection limit) [1].

-

Input Control: Standardized genomic DNA with known methylation percentages (0% and 100% methylated standards).

Data Presentation: Expected Pharmacodynamic Profiles

The following table summarizes the expected quantitative outcomes when utilizing 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine in standard in vitro assays.

| Assay Type | Cell Line Model | Incubation Time | Expected IC50 / Effective Dose | Primary Readout / Observation |

| Cytotoxicity (Proliferation) | HL-60 (High dCK, High CDA) | 72 Hours | 0.5 µM – 5.0 µM | >90% reduction in ATP luminescence |

| Cytotoxicity (Proliferation) | HL-60/Ara-C (CDA Overexpressing) | 72 Hours | 1.0 µM – 8.0 µM | Retains efficacy unlike standard Ara-C |

| Global DNA Hypomethylation | THP-1 (Myeloid Leukemia) | 72 Hours | 0.1 µM – 0.5 µM (Sub-lethal) | 30%–50% reduction in global 5-mC levels |

| Apoptosis (Flow Cytometry) | Jurkat (T-cell Leukemia) | 48 Hours | 5.0 µM | >60% Annexin V+ / PI+ cells |

| Cell Cycle Arrest | K562 (CML) | 24 Hours | 2.0 µM | Accumulation in early S-phase |

Troubleshooting

-

Issue: High IC50 / Lack of Cytotoxicity across all lines.

-

Causality: The compound requires dCK for activation. If the chosen cell line has inherently low dCK expression, the drug remains an inactive prodrug.

-

Solution: Profile the cell line's dCK expression via Western Blot, or switch to a high-dCK expressing line like HL-60.

-

-

Issue: No observable hypomethylation in Protocol B.

-

Causality: DNMT trapping requires the cell to undergo DNA replication. If the dose is too high, the chain-termination effect halts the cell cycle before significant hypomethylation can occur.

-

Solution: Perform a strict dose-titration to find the IC10. Ensure the cells are in the logarithmic growth phase during treatment.

-

References

-

Gowher H, Jeltsch A. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy. 2004 Nov;3(11):1062-8. URL:[Link]

-

Hamada A, Kawaguchi T, Nakano M. Clinical pharmacokinetics of cytarabine formulations. Clinical Pharmacokinetics. 2002;41(10):705-18. URL:[Link]

Application Note: High-Performance Liquid Chromatography Method for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine

[1]

Introduction & Scope

1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dimethylcytarabine ) is a lipophilic derivative of the antileukemic agent Cytarabine (Ara-C).[1] While Cytarabine is highly effective, its rapid deamination by cytidine deaminase limits its plasma half-life.[1] The N4-dimethyl modification alters the molecule's susceptibility to enzymatic deamination and increases lipophilicity, potentially enhancing cellular uptake and pharmacokinetic stability.

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate N4-dimethylcytarabine from its parent compound (Cytarabine) and common metabolites (e.g., Uracil Arabinoside, Ara-U).[1] Unlike standard isocratic methods for Cytarabine, this protocol utilizes a gradient elution to accommodate the increased hydrophobicity of the dimethylated amine.

Key Analytical Challenges Solved

-

Selectivity: Resolving the polar Cytarabine (early eluting) from the moderately lipophilic N4-dimethyl derivative.

-

Peak Shape: Mitigating tailing caused by the basic N4-dimethyl group interacting with residual silanols.[1]

-

Sensitivity: Optimized UV detection wavelength to maximize signal-to-noise ratio for the N4-substituted chromophore.

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in method design.

| Property | Cytarabine (Parent) | N4-dimethylcytarabine (Analyte) | Chromatographic Implication |

| Structure | Primary amine at C4 | Tertiary amine (Dimethyl) at C4 | N4-dimethyl is less polar; longer retention on C18.[1] |

| LogP | ~ -2.1 (Hydrophilic) | ~ -0.5 to 0.5 (Estimated) | Requires higher organic content in mobile phase.[1] |

| pKa | ~4.3 (Basic) | ~4.0 - 4.2 (Weak base) | Mobile phase pH must be < 3.0 to keep analyte ionized/stable.[1] |

| UV Max | 272 nm | 275-280 nm (Bathochromic shift) | Detection at 275 nm provides optimal sensitivity for both.[1] |

Method Development Logic

Column Selection: A C18 column with high carbon load and end-capping is selected to provide sufficient retention for the polar parent while minimizing peak tailing for the N4-dimethyl derivative.[1] Mobile Phase: A phosphate buffer at pH 3.0 is chosen to suppress the ionization of residual silanols on the column stationary phase (reducing tailing) and to ensure the analyte remains in a consistent protonated state. Gradient Profile: An isocratic hold is used initially to retain Cytarabine, followed by a linear ramp to elute the N4-dimethyl derivative and wash lipophilic contaminants.[1]

Experimental Protocol

Reagents and Standards

-

Reference Standard: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (>98% purity).[1]

-

Internal Standard (IS): 5-Fluorocytosine (for plasma) or external calibration (for formulations).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

-

Buffer: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Instrumentation

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Phenomenex Kinetex 5µm C18 100Å (250 x 4.6 mm) or equivalent.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 20 µL |

| Detection | UV @ 275 nm (Reference: 360 nm) |

| Run Time | 15 minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Elution of Cytarabine (Parent) |

| 4.0 | 95 | 5 | Isocratic Hold |

| 4.1 | 95 | 5 | Begin Gradient |

| 10.0 | 60 | 40 | Elution of N4-dimethylcytarabine |

| 11.0 | 60 | 40 | Wash |

| 11.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | End of Run |

Sample Preparation

A. Pharmaceutical Formulations (Tablets/Injection) [2]

-

Weigh/Measure: Transfer an amount equivalent to 10 mg of N4-dimethylcytarabine into a 50 mL volumetric flask.

-

Dissolve: Add 30 mL of Mobile Phase A. Sonicate for 10 minutes.

-

Dilute: Make up to volume with Mobile Phase A.

-

Filter: Filter through a 0.45 µm PVDF syringe filter into an HPLC vial.

B. Biological Fluids (Plasma) [3][4]

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Precipitate: Add 20 µL of Internal Standard solution and 600 µL of cold Methanol.

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifuge: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Evaporate: Transfer supernatant to a clean tube and evaporate under nitrogen stream at 40°C.

-

Reconstitute: Reconstitute residue in 200 µL of Mobile Phase A.

-

Inject: Inject 20 µL.

Visual Workflows

Chromatographic Logic Diagram

This diagram illustrates the separation mechanism and the order of elution based on polarity.

Caption: Separation logic showing the elution order governed by the hydrophobic interaction of the N4-dimethyl group with the C18 ligand.

Sample Preparation Workflow (Plasma)

Caption: Step-by-step protein precipitation and extraction protocol for biological plasma samples.

Validation Parameters (ICH Q2 R1)

To ensure the trustworthiness of this method, the following validation criteria must be met:

| Parameter | Acceptance Criteria | Notes |

| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 2000 | Critical for N4-dimethyl peak symmetry.[1] |

| Linearity | Range: 0.5 – 50 µg/mL.[5] | |

| Precision (Repeatability) | RSD < 2.0% (n=6) | Evaluate at 100% target concentration. |

| Accuracy (Recovery) | 98.0% – 102.0% | Spiked samples at 80%, 100%, 120%. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Estimated LOQ: 0.1 µg/mL. |

| Specificity | No interference at retention time | Verify with blank plasma/placebo. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure buffer pH is ≤ 3.0. Add 5 mM Triethylamine (TEA) if necessary. |

| Retention Time Drift | Mobile phase evaporation or pH shift. | Prepare fresh buffer daily; cap solvent bottles tightly. |

| High Backpressure | Precipitation of buffer in organic phase. | Ensure buffer concentration is ≤ 20mM; filter mobile phases before use. |

| Ghost Peaks | Contaminated column or carryover. | Run a blank gradient (0-100% B); increase needle wash volume.[1] |

References

-

Separation of Cytarabine Enantiomers: Lancashire Online Knowledge. "The separation of specific enantiomers of anticancer reagent cytarabine using HPLC." Available at: [Link]

-

Cytarabine Plasma Analysis: National Institutes of Health (NIH). "HPLC-MS/MS method for the determination of cytarabine in human plasma." Available at: [Link]

-

Lipophilic Ara-C Derivatives: National Institutes of Health (NIH).[1] "Sensitive high-performance liquid chromatographic method for the determination of N4-hexadecyl- and N4-octadecyl-1-beta-D-arabinofuranosylcytosine." Available at: [Link]

-

Nucleobase Separation: SIELC Technologies. "HPLC Method for Separation of Cytosine, Deoxycytidine, Cytidine." Available at: [Link]

Sources

- 1. Cytosine | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Ion-pair liquid chromatography of cytarabine and uracil-arabinoside in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive high-performance liquid chromatographic method for the determination of N4-hexadecyl- and N4-octadecyl-1-beta-D-arabinofuranosylcytosine in plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

measuring the incorporation of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine into DNA

Application Note: High-Resolution Quantification of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine Incorporation into Genomic DNA

Executive Summary

The incorporation of nucleoside analogues into genomic DNA is a critical determinant of cytotoxicity for antimetabolite therapeutics. 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dimethyl-ara-C ) is a structural derivative of Cytarabine (Ara-C). The N4-dimethyl modification is typically employed to increase lipophilicity and, crucially, to evade deamination by Cytidine Deaminase (CDA) , a primary mechanism of resistance to standard Ara-C therapy.

Once intracellular, N4-dimethyl-ara-C must be phosphorylated to its triphosphate form (N4-dimethyl-ara-CTP) to compete with dCTP for incorporation by DNA polymerases. Successful incorporation often leads to chain termination or stalling, triggering checkpoint activation and apoptosis.

This guide provides a rigorous workflow for quantifying this incorporation event, distinguishing between "associated" drug (trapped in the matrix) and "incorporated" drug (covalently bonded in the phosphodiester backbone).

Mechanism of Action & Analytical Challenge

To accurately measure incorporation, one must understand the cellular processing pathway. The analyte of interest is not the free nucleoside, but the nucleotide embedded within the high-molecular-weight DNA polymer.

Key Analytical Challenges:

-

Purity: Free drug and phosphorylated metabolites (MP/DP/TP) must be completely removed from the DNA sample to prevent false positives.

-

Hydrolysis: The DNA polymer must be digested down to single nucleosides without degrading the modified base.

-